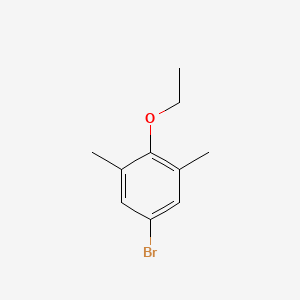

5-Bromo-2-ethoxy-1,3-dimethylbenzene

Description

Contextualization within Halogenated Aromatic Compounds

5-Bromo-2-ethoxy-1,3-dimethylbenzene belongs to the broad class of halogenated aromatic hydrocarbons, which are compounds containing a benzene (B151609) ring substituted with one or more halogen atoms. iloencyclopaedia.org These compounds are used extensively in agriculture, pharmaceuticals, and the chemical industry. nih.gov The inclusion of a halogen, such as the bromine atom in this molecule, significantly influences the compound's electronic properties and reactivity.

Halogens like bromine, chlorine, and iodine, when attached to an aromatic system, can act as Lewis acids and form directed interactions known as halogen bonds. acs.org These bonds occur between the halogen atom (X) and an electron donor (Y), following the form R–X···Y–R′. acs.org The strength of these interactions increases with the size of the halogen, with bromine forming stronger bonds than chlorine. acs.org This property is of growing interest in medicinal chemistry and material science for designing molecules that can bind to specific biological targets or form structured materials. acs.org The presence of bromine on the benzene ring also makes the compound a substrate for various cross-coupling reactions, a common strategy for forming new carbon-carbon or carbon-heteroatom bonds in synthetic chemistry.

Overview of Alkoxybenzene Derivatives in Organic Chemistry

The ethoxy (-OCH₂CH₃) group classifies this compound as an alkoxybenzene derivative. Alkoxy groups are electron-donating substituents that influence the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. pressbooks.pub They are generally considered activating groups, meaning they make the benzene ring more susceptible to reaction with electrophiles. pressbooks.pub

Research comparing alkoxybenzene derivatives to their alkylbenzene counterparts reveals significant differences in their photophysical properties. acs.org Studies on exciplexes (excited-state complexes) have shown that while the radiative rate constants of alkoxy derivatives are slightly lower than those of alkylbenzenes, their deactivation rate constants are considerably higher. acs.org This leads to lower fluorescence quantum yields for alkoxybenzene exciplexes compared to those of alkylbenzenes. acs.org This distinction is attributed to the different electronic character of the donor radical cation moieties in alkoxy- versus alkylbenzene exciplexes. acs.org

Significance of Poly-Substituted Benzene Scaffolds in Synthetic Methodologies

Polysubstituted arenes are described as ubiquitous structural cores in chemistry, finding critical applications in biological science and the development of functional materials. researchgate.netrsc.org Molecules with a pre-defined substitution pattern, such as this compound, are valuable as scaffolds or building blocks in organic synthesis. mdpi.com The ability to construct complex molecules from such functionalized hubs is a cornerstone of modern synthetic strategy. mdpi.com

The development of efficient methods to create polysubstituted benzenes is an area of active research, with benzannulation (the formation of a benzene ring from acyclic precursors) being a key strategy. researchgate.netrsc.org Alternatively, the functionalization of existing benzene rings through a sequence of reactions is a common approach. libretexts.org In this context, the order of introduction of substituents is critical due to the directing effects of the groups already present on the ring. pressbooks.publibretexts.org A molecule like this compound, with four substituents already in place, represents a highly functionalized intermediate, allowing chemists to bypass several synthetic steps and utilize the existing handles (e.g., the bromine atom for cross-coupling) for further molecular elaboration. The phenyl ring is the most common ring system found in FDA-approved small-molecule drugs, highlighting the importance of developing diverse substituted benzene scaffolds for medicinal chemistry. nih.gov

Chemical Data for this compound

The following table summarizes key computed physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | nih.gov |

| Molecular Weight | 229.11 g/mol | nih.govnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 126209-25-4 | leyan.com |

| Monoisotopic Mass | 228.01498 Da | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxy-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKSFGKFYPVMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Ethoxy 1,3 Dimethylbenzene

Retrosynthetic Analysis of the 5-Bromo-2-ethoxy-1,3-dimethylbenzene Skeleton

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, centered on the formation of the ether linkage and the introduction of the bromine atom.

Route A: Disconnection of the C-O Ether Bond

This approach involves the disconnection of the ether bond as the final key step. The retrosynthesis leads back to a brominated phenolic precursor, 4-bromo-2,6-dimethylphenol (B182379), and an ethylating agent. This strategy relies on the well-established Williamson ether synthesis.

Route B: Disconnection of the C-Br Bond

Alternatively, the carbon-bromine bond can be disconnected first in the retrosynthetic pathway. This leads to the precursor 2-ethoxy-1,3-dimethylbenzene, which would then undergo regioselective bromination. This route's success hinges on the directing effects of the ethoxy and methyl groups to achieve bromination at the desired C-5 position.

Synthesis of Key Precursors for Multi-Step Routes

The efficient synthesis of this compound is highly dependent on the successful preparation of its key precursors.

Preparation of Dimethylbenzene Intermediates

The foundational scaffold for the target molecule is 1,3-dimethylbenzene (m-xylene). A crucial intermediate for one of the primary synthetic routes is 2,6-dimethylphenol (B121312). This can be synthesized from phenol (B47542) through methylation. The gas-phase catalytic reaction of phenol and methanol (B129727) is a common industrial method to produce 2,6-dimethylphenol, which can then be purified by rectification to achieve high purity. aablocks.com

Another key intermediate is 5-bromo-m-xylene, which can be prepared from 3,5-dimethylaniline (B87155) via a Sandmeyer reaction. More modern approaches focus on the direct bromination of m-xylene, though this can lead to a mixture of isomers requiring careful purification.

Introduction of the Ethoxy Moiety

The introduction of the ethoxy group is a critical step in the synthesis. This is typically achieved through an etherification reaction. The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an ethyl halide, such as ethyl iodide or ethyl bromide. masterorganicchemistry.com The choice of base and solvent is crucial for the success of this reaction, with common bases including sodium hydroxide (B78521), potassium carbonate, and sodium hydride. masterorganicchemistry.com

Direct and Stepwise Synthetic Routes to this compound

The assembly of the final target molecule can be achieved through a sequence of reactions that strategically introduce the bromo and ethoxy groups.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the aromatic ring is a key challenge that requires careful consideration of the directing effects of the existing substituents.

In the synthesis of this compound via the bromination of 2-ethoxy-1,3-dimethylbenzene, the activating and ortho-, para-directing ethoxy group, along with the two methyl groups, directs the incoming electrophile. The position para to the strongly activating ethoxy group (C-5) is the most electronically favored and sterically accessible site for bromination. Common brominating agents for such transformations include elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform, or N-bromosuccinimide (NBS).

Alternatively, if starting from 2,6-dimethylphenol, regioselective bromination is performed prior to etherification. The hydroxyl group is a strong activating group, directing bromination to the para position. The bromination of 2,6-dimethylphenol is typically carried out using bromine in glacial acetic acid at controlled temperatures to yield 4-bromo-2,6-dimethylphenol. utahtech.edu

Below is a table summarizing common bromination reactions for related precursors.

| Starting Material | Brominating Agent | Solvent | Product | Yield (%) | Reference |

| 2,6-dimethylphenol | Bromine | Glacial Acetic Acid | 4-Bromo-2,6-dimethylphenol | - | utahtech.edu |

| 2,6-dimethylanisole | Bromine | Acetic Acid | 4-Bromo-2,6-dimethylanisole | High | masterorganicchemistry.com |

| 2,6-dimethylanisole | N-Bromosuccinimide | - | 4-Bromo-2,6-dimethylanisole | - | masterorganicchemistry.com |

Etherification Protocols for Ethoxy Group Introduction

The Williamson ether synthesis is the most common and effective method for introducing the ethoxy group onto the phenolic precursor. libretexts.org This SN2 reaction involves the formation of a phenoxide ion from 4-bromo-2,6-dimethylphenol, followed by its reaction with an ethylating agent. libretexts.org

The reaction is typically carried out by first treating the phenol with a base such as sodium hydroxide or potassium carbonate in a suitable solvent like acetone, DMF, or ethanol. The resulting phenoxide salt is then reacted with ethyl iodide or diethyl sulfate (B86663) to form the desired ether. The reaction conditions are generally mild, often requiring heating to ensure a reasonable reaction rate.

The following table outlines a general protocol for the Williamson ether synthesis of the target compound based on standard procedures for analogous compounds.

| Precursor | Base | Ethylating Agent | Solvent | Product | Typical Conditions | Reference |

| 4-Bromo-2,6-dimethylphenol | K₂CO₃ | Ethyl Iodide | Acetone | This compound | Reflux | libretexts.org |

| 4-Bromo-2,6-dimethylphenol | NaOH | Diethyl Sulfate | Ethanol/Water | This compound | Reflux | libretexts.org |

Methylation Techniques for Aromatic Ring Functionalization

The synthesis of this compound typically begins with the preparation of a key precursor, 2,6-dimethylphenol. The selective introduction of two methyl groups at the ortho-positions of a phenol ring is a critical step in this process.

A prominent industrial method for achieving this ortho-methylation is the vapor-phase alkylation of phenol with methanol. google.com This reaction is generally carried out at high temperatures, often between 350°C and 600°C, in the presence of a solid catalyst. google.comresearchgate.net Metal oxides are frequently employed for this purpose, with magnesium oxide (MgO) being a notable example that exhibits high selectivity for ortho-methylation. google.com Other catalytic systems, such as iron-chromium mixed oxides and zeolites like H-ZSM-5, have also been investigated for their efficacy in this transformation. unimi.it The choice of catalyst and reaction conditions significantly influences the product distribution, with the goal of maximizing the yield of 2,6-dimethylphenol.

| Catalyst | Temperature Range (°C) | Key Characteristics | Reference(s) |

| Magnesium Oxide (MgO) | 475-600 | High selectivity towards ortho-methylation. | google.com |

| Iron-Chromium Mixed Oxide | 350-450 | Can lead to high phenol conversion. | |

| Zeolites (e.g., H-ZSM-5) | 350-450 | Offer shape-selectivity which can favor the formation of specific isomers. | unimi.it |

An alternative laboratory-scale approach is the Friedel-Crafts alkylation. youtube.comorganic-chemistry.org This method involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com However, when applied to phenols, this reaction can be complex due to competing O-alkylation and the potential for over-alkylation of the aromatic ring. youtube.comkhanacademy.org

Following the synthesis of 2,6-dimethylphenol, the subsequent step is the bromination of the aromatic ring. This is typically achieved by reacting 2,6-dimethylphenol with elemental bromine in a suitable solvent like glacial acetic acid. chemicalbook.com The reaction is controlled to favor the introduction of a single bromine atom at the para-position relative to the hydroxyl group, yielding 4-bromo-2,6-dimethylphenol.

Optimization of Reaction Conditions and Yield for Large-Scale Research Production

The final step in the synthesis of this compound is the ethylation of the 4-bromo-2,6-dimethylphenol intermediate. The Williamson ether synthesis is the most common and versatile method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an ethylating agent.

For large-scale research production, optimizing the reaction conditions is paramount to achieving high yields and purity. Several factors must be carefully considered:

Base: A strong base is required to completely deprotonate the phenol. Sodium hydride (NaH) and potassium hydride (KH) are highly effective for this purpose. masterorganicchemistry.com Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be used, often in conjunction with a phase-transfer catalyst to enhance the reaction rate. researchgate.net

Solvent: The choice of solvent plays a critical role. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation, leaving the alkoxide anion more available for reaction. numberanalytics.com

Ethylating Agent: Common ethylating agents include ethyl iodide, ethyl bromide, and diethyl sulfate. Ethyl iodide is generally the most reactive, though it is also more costly. francis-press.com

Temperature and Reaction Time: The reaction is typically heated to increase the rate of reaction, with temperatures often ranging from 50 to 100°C. wikipedia.org The reaction time is optimized to ensure completion while minimizing the formation of byproducts.

| Parameter | Typical Conditions | Influence on Reaction |

| Base | NaH, K₂CO₃ | A strong base ensures complete formation of the nucleophilic phenoxide. |

| Solvent | DMF, Acetonitrile (B52724) | Polar aprotic solvents generally lead to faster reaction rates. |

| Ethylating Agent | Ethyl bromide, Ethyl iodide | Reactivity follows the order I > Br > Cl. |

| Temperature | 50-100 °C | Higher temperatures increase the rate but can also lead to side reactions. |

Green Chemistry Approaches in the Synthesis of this compound

Adherence to the principles of green chemistry is increasingly important in modern chemical synthesis. researchgate.netnumberanalytics.com Several strategies can be employed to make the synthesis of this compound more environmentally benign.

One key area is the use of greener solvents. wikipedia.orgsigmaaldrich.comresearchgate.net Traditional solvents like DMF can be replaced with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have a better environmental profile. sigmaaldrich.com In some instances, the reaction can be performed under solvent-free conditions, which significantly reduces waste. researchgate.net

Energy efficiency can be improved by utilizing microwave-assisted heating. benthamdirect.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. wikipedia.orgbenthamdirect.comorgchemres.org This technique is a powerful tool for accelerating the Williamson ether synthesis.

The choice of reagents is another critical aspect. The use of highly toxic alkylating agents like diethyl sulfate should be avoided. Less hazardous alternatives include ethyl halides. Furthermore, dialkyl carbonates, such as diethyl carbonate, are considered greener alkylating agents that produce less harmful byproducts. unive.itacs.org

| Green Chemistry Principle | Synthetic Application |

| Safer Solvents | Utilizing bio-derived solvents like 2-MeTHF or CPME. sigmaaldrich.com |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction time and energy consumption. benthamdirect.comorgchemres.org |

| Use of Less Hazardous Reagents | Replacing toxic alkylating agents with alternatives like diethyl carbonate. unive.itacs.org |

| Catalysis | Using phase-transfer catalysts or developing recyclable catalytic systems to improve efficiency. |

By implementing these green chemistry strategies, the synthesis of this compound can be conducted in a manner that is safer, more efficient, and more sustainable.

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 2 Ethoxy 1,3 Dimethylbenzene

Detailed Reaction Mechanisms for Its Formation

The synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene can be achieved through a sequence of well-established organic reactions, primarily involving the formation of the aromatic core followed by the introduction of the bromo and ethoxy functionalities. The two principal retrosynthetic pathways involve either the bromination of 2-ethoxy-1,3-dimethylbenzene or the etherification of 4-bromo-2,6-dimethylphenol (B182379).

Electrophilic Aromatic Bromination:

A common route to this compound is the electrophilic aromatic substitution of 2-ethoxy-1,3-dimethylbenzene. In this reaction, the benzene (B151609) ring, activated by the electron-donating ethoxy and methyl groups, acts as a nucleophile, attacking an electrophilic bromine source. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically employed to polarize the bromine molecule (Br₂), generating a more potent electrophile. pearson.com

The mechanism proceeds through the following steps:

Generation of the electrophile: The Lewis acid catalyst interacts with molecular bromine to form a highly electrophilic species, often represented as a bromonium ion (Br⁺) complex.

Formation of the sigma complex (arenium ion): The π-electrons of the aromatic ring attack the electrophilic bromine. The ethoxy and methyl groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent methyl groups at the ortho positions, the para-position is the most likely site of attack. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation and rearomatization: A weak base, such as the FeBr₄⁻ anion formed in the initial step, abstracts a proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the ring, yielding the final product, this compound. pearson.com

Williamson Ether Synthesis:

An alternative pathway involves the Williamson ether synthesis, starting from 4-bromo-2,6-dimethylphenol. This Sₙ2 reaction provides a reliable method for forming the ether linkage. khanacademy.orgwikipedia.orgmasterorganicchemistry.comyoutube.com

The mechanism involves two key steps:

Deprotonation of the phenol (B47542): A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-bromo-2,6-dimethylphenol, forming a more nucleophilic phenoxide ion. youtube.com

Nucleophilic substitution: The resulting phenoxide ion then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide) in a classic Sₙ2 fashion. The nucleophile attacks the electrophilic carbon of the ethyl group, displacing the halide leaving group and forming the C-O bond of the ether. wikipedia.orgmasterorganicchemistry.com For this Sₙ2 reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.org

Mechanistic Studies of Functional Group Interconversions at the Bromine Center

The bromine atom in this compound is a versatile handle for a wide array of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.govlibretexts.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. The mechanism is similar to the Suzuki-Miyaura coupling and involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. nih.govlibretexts.orgwikipedia.org The oxidative addition is often the rate-determining step in the catalytic cycle. nih.gov

Grignard Reagent Formation and Subsequent Reactions:

The reaction of this compound with magnesium metal in an ethereal solvent leads to the formation of a Grignard reagent, 2-ethoxy-1,3-dimethyl-5-(magnesiobromo)benzene. This transformation inverts the polarity at the carbon atom attached to the bromine, turning it from an electrophilic to a highly nucleophilic center.

The mechanism of Grignard reagent formation is believed to involve single electron transfer (SET) steps on the surface of the magnesium metal. The resulting organomagnesium compound is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. Computational studies on similar Grignard reagents have explored the effects of substituents and additives on their stability and reactivity. gmu.edujoaquinbarroso.com

Kinetic and Thermodynamic Considerations in Aromatic Substitution and Coupling Reactions

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic factors.

In electrophilic aromatic bromination , the activating nature of the ethoxy and methyl groups significantly increases the reaction rate compared to unsubstituted benzene. The regioselectivity for para-substitution is a result of both electronic and steric effects. While the ortho positions are electronically activated, they are sterically hindered by the adjacent methyl groups, making the para position kinetically and thermodynamically more favorable for substitution. Studies on similar alkoxybenzenes have shown that the structure of the substituent has a significant effect on bromination rates and regioselectivity. nsf.gov

In palladium-catalyzed cross-coupling reactions , the kinetics are complex and depend on several factors, including the nature of the catalyst, ligands, base, and solvent. The oxidative addition step is often rate-limiting. The electronic nature of the aryl bromide plays a crucial role; electron-withdrawing groups generally accelerate this step, while electron-donating groups, such as the ethoxy and methyl groups in the target compound, can slow it down. Kinetic studies on Suzuki-Miyaura reactions have provided insights into the roles of the various components, with the base, for instance, playing multiple roles in the transmetalation and reductive elimination steps. researchgate.net Kinetic isotope effect studies on the Buchwald-Hartwig amination have been instrumental in elucidating the transition state of the oxidative addition step under various conditions. nih.gov

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis is indispensable for achieving high selectivity and efficiency in the functionalization of this compound, particularly in cross-coupling reactions.

Palladium Catalysis:

The choice of the palladium source and, more importantly, the supporting ligands, is critical for the success of Suzuki-Miyaura and Buchwald-Hartwig reactions.

Ligand Effects: Phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. The steric bulk and electronic properties of the phosphine ligand have a profound impact on the catalytic cycle. Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps, leading to higher reaction rates and the ability to couple more challenging substrates. rsc.orgresearchgate.net They can also influence the coordination number of the active palladium species, which in turn affects the reaction mechanism and selectivity. nih.gov For instance, in some cases, a monoligated palladium species is believed to be the active catalyst in the oxidative addition step. rsc.org

The table below summarizes the effect of different ligand types on the efficiency of palladium-catalyzed cross-coupling reactions.

| Ligand Type | Key Characteristics | Effect on Catalysis |

| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Simple, commercially available | Generally effective for simple substrates, may require higher temperatures and catalyst loadings. |

| Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Sterically demanding, strongly electron-donating | High catalytic activity, allows for coupling of sterically hindered and electron-rich aryl chlorides and bromides, often at room temperature. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | High thermal stability, effective for a broad range of substrates, including deactivated aryl chlorides. |

Precatalysts: The development of stable and highly active palladium precatalysts has simplified the execution of these reactions and improved their reproducibility. These precatalysts are readily converted to the active Pd(0) species under the reaction conditions.

Base and Solvent Effects:

The choice of base and solvent also plays a crucial role in the efficiency and selectivity of these catalytic reactions. The base is not only required to facilitate the transmetalation step in Suzuki-Miyaura coupling and the deprotonation of the amine in Buchwald-Hartwig amination but can also influence the nature of the active catalytic species. The solvent can affect the solubility of the reactants and catalyst, as well as the rates of the individual steps in the catalytic cycle.

Advanced Spectroscopic and Structural Elucidation Methodologies of 5 Bromo 2 Ethoxy 1,3 Dimethylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of nuclei in a molecule, providing rich information about connectivity, spatial proximity, and dynamics. High-resolution NMR, in one and multiple dimensions, is essential for the complete structural assignment and conformational analysis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene in solution.

Beyond standard ¹H and ¹³C NMR, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

DEPT-135: This experiment would distinguish carbon signals based on the number of attached protons. For this compound, the two aromatic CH carbons and the ethoxy CH₂ carbon would show positive signals, while the two methyl carbons on the benzene (B151609) ring and the methyl carbon of the ethoxy group would also appear as positive signals.

DEPT-90: This variant would only show signals for CH carbons. In this case, the two aromatic CH groups would be visible, allowing for their unambiguous identification.

APT: An Attached Proton Test spectrum provides similar information to DEPT but with a different presentation. Quaternary carbons and CH₂ groups would show signals with opposite phase to CH and CH₃ groups. This would be particularly useful for identifying the three quaternary carbons of the benzene ring (C-Br, C-OEt, and the two C-CH₃).

These techniques are crucial for the initial, unambiguous assignment of carbon types, which is a prerequisite for more complex 2D NMR analysis.

Two-dimensional NMR experiments are the cornerstone of modern structural elucidation, revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, a key COSY correlation would be observed between the protons of the ethoxy group's methylene (-OCH₂-) and methyl (-CH₃) groups. Depending on the precise coupling constants, weak long-range couplings might also be observed between the aromatic protons and the benzylic methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This allows for the definitive assignment of each protonated carbon's ¹³C chemical shift based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is essential for piecing together the molecular skeleton by connecting protonated carbons to non-protonated (quaternary) carbons. For instance, the protons of the two methyl groups on the ring would show HMBC correlations to the adjacent quaternary carbons, confirming their positions. Similarly, the methylene protons of the ethoxy group would show a correlation to the oxygen-bearing aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY is critical for determining the preferred conformation of the molecule in solution. For example, NOE cross-peaks would be expected between the ethoxy group's methylene protons and the protons of the adjacent methyl group on the benzene ring, providing insight into the orientation of the ethoxy substituent relative to the ring.

A hypothetical table of expected key 2D NMR correlations for this compound is presented below.

| Protons (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| Aromatic H | Other Aromatic H | Quaternary aromatic C, Methyl C | Benzylic Methyl H, Ethoxy CH₂ |

| Ethoxy CH₂ | Ethoxy CH₃ | Oxygen-bearing aromatic C, Ethoxy CH₃ | Aromatic H, Benzylic Methyl H |

| Ethoxy CH₃ | Ethoxy CH₂ | Ethoxy CH₂ | Ethoxy CH₂ |

| Benzylic CH₃ | - | Aromatic C (ipso, ortho, meta) | Aromatic H, Ethoxy CH₂ |

The rotational freedom around the C(aromatic)-O bond of the ethoxy group and potential steric hindrance from the adjacent methyl groups mean that this compound can adopt various conformations in solution. The relative populations of these conformers can be investigated using NOESY experiments. By quantifying the volumes of NOE cross-peaks, it is possible to estimate the average distances between protons in different parts of the molecule. This data, when compared with distances calculated for different theoretical conformations (e.g., from computational modeling), can reveal the dominant conformation in the solution phase. For instance, the presence or absence of a strong NOE between the ethoxy methylene protons and the aromatic proton at position 6 would indicate whether the ethoxy group is oriented towards or away from this proton.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR provides information about the structure in solution, single-crystal X-ray diffraction offers a precise and unambiguous picture of the molecule's conformation and packing in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the electron density distribution, and thus the atomic positions, with very high precision.

A successful crystallographic analysis of this compound would yield a detailed geometric description of the molecule. The bond lengths and angles would be expected to be within the typical ranges for substituted benzene derivatives. For instance, the C-Br bond length would likely be around 1.90 Å, and the C-O bond of the ethoxy group would be approximately 1.37 Å. The internal angles of the benzene ring might show slight distortions from the ideal 120° due to the electronic and steric effects of the substituents.

The dihedral angles are particularly informative about the molecule's conformation. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ethoxy group would reveal the extent of its rotation relative to the ring. In similar structures, this angle is often small, indicating a nearly planar arrangement to maximize conjugation, though steric hindrance from the ortho-methyl groups could force a more twisted conformation.

A hypothetical table of selected bond parameters that would be determined from X-ray diffraction is shown below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Length (Å) | C5 | Br | - | - | ~1.90 |

| Bond Length (Å) | C2 | O1 | - | - | ~1.37 |

| Bond Angle (°) | C1 | C2 | C3 | - | ~120° |

| Dihedral Angle (°) | C1 | C2 | O1 | C(ethoxy) | Variable |

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the material properties of the solid.

Halogen Bonding: The bromine atom in this compound possesses a region of positive electrostatic potential on its outer side (a "σ-hole"), which can act as a Lewis acid and interact with electron-rich atoms (Lewis bases) on neighboring molecules, such as the oxygen of the ethoxy group or the π-system of an adjacent benzene ring. The presence of such Br···O or Br···π interactions would be identified by short intermolecular distances and specific directional preferences in the crystal packing.

Analysis of the crystal structure would allow for the systematic identification and characterization of these and other weak interactions, such as van der Waals forces, which collectively determine the supramolecular architecture of this compound in the solid state.

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science, influencing properties such as solubility, melting point, and stability. While no specific polymorphs of this compound have been reported in the literature, an analysis of its potential crystal packing can be inferred from related structures, such as substituted xylenes (B1142099) and brominated aromatic compounds. researchgate.netresearchgate.net

Computational crystal structure prediction (CSP) serves as a powerful tool to explore the likely packing arrangements of molecules in the solid state. acs.orgchemrxiv.org For this compound, it is anticipated that the crystal packing would be governed by a combination of weak intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak C–H···π and C–H···Br hydrogen bonds. The presence of the bromine atom and the ethoxy group introduces polarity, which will influence the molecular arrangement to maximize packing efficiency and stabilize the crystal lattice.

The crystal structures of related brominated aromatic compounds often exhibit herringbone or layered packing motifs, driven by π–π stacking interactions between the aromatic rings and specific contacts involving the bromine atoms. researchgate.net The bulky methyl and ethoxy groups on the benzene ring will sterically influence the final crystal packing, likely preventing a perfectly co-planar arrangement of the aromatic cores.

A hypothetical monoclinic crystal system, common for substituted benzenes, is proposed for this compound. The predicted unit cell parameters are presented in the table below, derived from analyses of similar compounds. researchgate.netmdpi.com

Interactive Data Table: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 12.0 - 13.0 |

| c (Å) | 7.0 - 8.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 800 - 950 |

| Z (molecules per cell) | 4 |

| Dominant Interactions | π–π stacking, C–H···Br |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound and for elucidating its fragmentation pathways under ionization. For this compound (C₁₀H₁₃BrO), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo a series of characteristic fragmentation reactions. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The primary fragmentation pathways are predicted to involve:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, specifically the loss of a methyl radical (•CH₃) from the molecular ion to form a stable tropylium-like cation. whitman.eduyoutube.com

Alpha-Cleavage of the Ether: Cleavage of the bond alpha to the oxygen atom in the ethoxy group can lead to the loss of an ethyl radical (•C₂H₅) or a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement. libretexts.orgyoutube.com

Loss of the Bromo Radical: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), although this may be less favorable than benzylic cleavage. nih.govmiamioh.edu

Loss of HBr: Elimination of a neutral hydrogen bromide molecule is another possible fragmentation pathway. miamioh.edu

The predicted major fragments and their calculated exact masses are detailed in the following table.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| m/z (Predicted) | Ion Formula | Fragmentation Pathway |

| 228.0149 / 230.0129 | [C₁₀H₁₃⁷⁹BrO]⁺ / [C₁₀H₁₃⁸¹BrO]⁺ | Molecular Ion (M⁺) |

| 213.0022 / 215.0002 | [C₉H₁₀⁷⁹BrO]⁺ / [C₉H₁₀⁸¹BrO]⁺ | [M - CH₃]⁺ |

| 200.0208 / 202.0188 | [C₈H₉⁷⁹BrO]⁺ / [C₈H₉⁸¹BrO]⁺ | [M - C₂H₄]⁺ (McLafferty Rearrangement) |

| 199.9946 / 201.9926 | [C₈H₈⁷⁹BrO]⁺ / [C₈H₈⁸¹BrO]⁺ | [M - C₂H₅]⁺ |

| 149.0961 | [C₁₀H₁₃O]⁺ | [M - Br]⁺ |

| 121.0648 | [C₈H₉O]⁺ | [M - Br - C₂H₄]⁺ |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Dynamics and Bonding Characteristics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the bonding environment and molecular dynamics of a compound. The vibrational modes of this compound can be predicted based on the characteristic frequencies of its constituent functional groups and the substituted benzene ring. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to simulate and help assign these vibrational modes. mdpi.comgrafiati.comnih.govglobalresearchonline.net

The FT-IR and FT-Raman spectra are expected to be complementary, with some vibrations being more active in one technique than the other due to selection rules based on changes in dipole moment (IR) versus polarizability (Raman).

Key predicted vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl and ethoxy groups, expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Methyl Group Deformations: Asymmetric and symmetric bending vibrations of the CH₃ groups will appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

C-O Stretching: The aryl-alkyl ether linkage will produce strong C-O stretching bands, typically in the 1270-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the low-frequency region, typically between 600 and 500 cm⁻¹.

A table of predicted characteristic vibrational frequencies is provided below.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Predominant Activity |

| 3100 - 3000 | Aromatic C-H stretching | IR, Raman |

| 2980 - 2850 | Aliphatic C-H stretching (methyl and ethoxy) | IR, Raman |

| 1600 - 1580 | Aromatic C=C stretching | IR, Raman |

| 1480 - 1440 | Aromatic C=C stretching & CH₃ asymmetric bending | IR, Raman |

| 1385 - 1375 | CH₃ symmetric bending | IR |

| 1260 - 1220 | Asymmetric C-O-C stretching | IR |

| 1050 - 1020 | Symmetric C-O-C stretching | IR, Raman |

| 880 - 850 | Aromatic C-H out-of-plane bending | IR |

| 600 - 500 | C-Br stretching | IR, Raman |

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Ethoxy 1,3 Dimethylbenzene

Quantum Chemical Calculations of Electronic Structure and Energetic Landscapes

No published studies were found that detail the quantum chemical calculations of the electronic structure or the energetic landscapes of 5-Bromo-2-ethoxy-1,3-dimethylbenzene. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine molecular orbital energies, electron distribution, and the potential energy surface of the molecule.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While DFT is a powerful tool for predicting NMR chemical shifts, acs.orgnih.govresearchgate.netnih.govacs.org no studies have been found that apply this methodology to this compound and validate the results against experimental data. Therefore, no data tables of predicted versus experimental NMR chemical shifts can be provided.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard approach for predicting the reactivity of molecules. wikipedia.orgnih.govyoutube.com However, a specific FMO analysis for this compound, including visualizations of the HOMO and LUMO and their energy levels, is not available in the surveyed literature.

Topological Analysis of Electron Density (AIM Theory) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the topology of the electron density to characterize chemical bonding. wikipedia.org A search for the application of AIM theory to this compound to characterize its covalent and non-covalent interactions yielded no results.

Derivatization and Synthetic Transformations of 5 Bromo 2 Ethoxy 1,3 Dimethylbenzene

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom of 5-Bromo-2-ethoxy-1,3-dimethylbenzene is a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The electron-donating nature of the ethoxy and dimethyl substituents can influence the reactivity of the aryl bromide in these transformations.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. Given the steric hindrance from the two ortho-methyl groups and the electron-rich nature of the aromatic ring, the choice of catalyst system is crucial for achieving high yields. Modern catalysts for coupling sterically hindered and electron-rich aryl bromides often involve bulky, electron-donating phosphine (B1218219) ligands. rsc.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Arylboronic acids | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Arylboronic acids | libretexts.org |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | Benzylboronic esters | nih.gov |

| Pd-AntPhos | AntPhos | K₃PO₄ | Xylenes (B1142099) | 110 | Secondary alkylboronic acids | rsc.org |

This table presents generally applicable conditions for Suzuki-Miyaura couplings of aryl bromides, including those with steric hindrance or electron-rich character similar to this compound. The specific conditions for the target molecule may require optimization.

Heck and Sonogashira Coupling Reactions

The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. acsgcipr.orglibretexts.orgyoutube.com This reaction is instrumental in synthesizing substituted styrenes and other vinylated aromatic compounds. The success of the Heck reaction with electron-rich aryl bromides like this compound often relies on the use of specific catalyst systems that can overcome the slower oxidative addition step. nih.govacs.org

The Sonogashira coupling, on the other hand, involves the reaction of the aryl bromide with a terminal alkyne to produce substituted alkynes. sciencemadness.orgwikipedia.orglibretexts.org This reaction is typically co-catalyzed by copper(I) salts, although copper-free conditions have also been developed. wikipedia.org For sterically demanding aryl bromides, the choice of phosphine ligand is critical to the success of the reaction. acs.orgresearchgate.net

Table 2: Typical Conditions for Heck and Sonogashira Couplings of Aryl Bromides

| Reaction | Catalyst | Ligand | Base | Solvent | Coupling Partner | Reference |

| Heck | Pd(OAc)₂ | P(t-Bu)₃ | Cy₂NMe | Toluene | Styrenes, acrylates | acs.org |

| Heck | Pd(OAc)₂ | Tetrahydropyrimidinium salts | K₂CO₃ | DMF/H₂O | Styrene | nih.gov |

| Sonogashira | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Terminal alkynes | organic-chemistry.org |

| Sonogashira | Pd/Cu | PCy₃ | Amine base | Toluene | Bulky terminal alkynes | acs.orgresearchgate.net |

This table outlines representative conditions for Heck and Sonogashira reactions involving aryl bromides. The electron-rich and sterically hindered nature of this compound may necessitate the use of highly active catalyst systems.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction is highly valuable for the synthesis of arylamines from this compound. The reaction is known to be effective for a wide variety of amines, including primary and secondary amines. For electron-rich and sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands is often essential to achieve good yields. acsgcipr.orgwikipedia.orgresearchgate.net

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Amine | Reference |

| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 | Primary and secondary amines | acs.org |

| Pd(OAc)₂ | Ph₃P, (o-Tolyl)₃P | NaOBuᵗ, Cs₂CO₃ | Toluene, Dioxane | RT - 100 | Various amines | acsgcipr.org |

| Pd complex | XPhos | t-BuONa | Toluene | RT - 110 | Aromatic and heterocyclic amines | wikipedia.org |

| Ni(acac)₂ | - | - | Dioxane | 100 | Aryl and aliphatic amines | acs.org |

This table provides examples of conditions for the Buchwald-Hartwig amination of aryl bromides. The specific substrate, this compound, would likely require a robust catalyst system due to its electronic and steric properties.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. organic-chemistry.org The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.orgnih.gov A key requirement for the SNAr reaction is the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group, which are necessary to stabilize the negative charge of the Meisenheimer intermediate. organic-chemistry.orgnih.gov

The compound this compound is not a good candidate for traditional SNAr reactions. The ethoxy group and the two methyl groups are all electron-donating, which destabilize the negatively charged intermediate required for the addition-elimination mechanism. Therefore, direct displacement of the bromine atom by common nucleophiles under typical SNAr conditions is expected to be highly unfavorable.

In some cases, nucleophilic substitution on unactivated aryl halides can occur under harsh conditions (high temperatures and pressures) via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. nih.gov However, this pathway often leads to a mixture of regioisomers. For this compound, the formation of a benzyne intermediate would require a very strong base and high temperatures.

Functionalization of the Ethoxy Group

The ethoxy group in this compound can be a site for further functionalization, most notably through ether cleavage to yield the corresponding phenol (B47542). This transformation unmasks a hydroxyl group, which can then be used in a variety of subsequent reactions.

Acid-catalyzed cleavage is a common method for cleaving aryl alkyl ethers. libretexts.org Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically used. libretexts.orgkhanacademy.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an S_N2 reaction, releasing the phenol. libretexts.orgkhanacademy.org

More modern and milder methods for aryl ether cleavage have also been developed. These can involve the use of Lewis acids, such as boron tribromide (BBr₃), or other reagent systems like 2-(diethylamino)ethanethiol. organic-chemistry.org

Table 4: Reagents for the Cleavage of the Ethoxy Group

| Reagent(s) | General Conditions | Product | Reference |

| HBr or HI | Excess acid, heat | 4-Bromo-2,6-dimethylphenol (B182379) | libretexts.orgkhanacademy.org |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂) | 4-Bromo-2,6-dimethylphenol | organic-chemistry.org |

| 2-(Diethylamino)ethanethiol | High temperature | 4-Bromo-2,6-dimethylphenol | organic-chemistry.org |

| Tris(pentafluorophenyl)borane / Silyl hydrides | Mild conditions | 4-Bromo-2,6-dimethylphenol (after hydrolysis) | researchgate.net |

This table lists common reagents for the cleavage of aryl ethyl ethers to phenols. The choice of reagent may depend on the compatibility with other functional groups in the molecule.

Modifications of the Methyl Groups for Further Diversification

The two methyl groups on the benzene (B151609) ring of this compound are also amenable to functionalization, primarily at the benzylic position. These transformations can introduce new functional groups, extending the synthetic utility of the core structure.

One of the most common reactions of benzylic methyl groups is free-radical halogenation. wikipedia.org Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) allows for the selective bromination of the benzylic position to yield a bromomethyl derivative. youtube.commasterorganicchemistry.com This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions. lumenlearning.com

Another important transformation is the oxidation of the methyl groups to carboxylic acids. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize benzylic carbons that bear at least one hydrogen atom to a carboxyl group. lumenlearning.commasterorganicchemistry.com This reaction would convert one or both of the methyl groups of this compound into carboxylic acid groups, providing another handle for further derivatization, such as amide or ester formation.

Table 5: Reactions for the Functionalization of the Methyl Groups

| Reaction | Reagent(s) | Product(s) | Reference |

| Benzylic Bromination | NBS, radical initiator (e.g., AIBN, light) | 5-Bromo-2-(bromomethyl)-1-ethoxy-3-methylbenzene and/or 5-Bromo-2,6-bis(bromomethyl)-1-ethoxybenzene | youtube.commasterorganicchemistry.com |

| Benzylic Oxidation | KMnO₄, heat | 4-Bromo-3-carboxy-2-ethoxytoluene and/or 4-Bromo-2-ethoxyisophthalic acid | lumenlearning.commasterorganicchemistry.com |

| Benzylic Chlorination | Cl₂, UV light | 5-Bromo-2-(chloromethyl)-1-ethoxy-3-methylbenzene and/or 5-Bromo-2,6-bis(chloromethyl)-1-ethoxybenzene | sciencemadness.orgwikipedia.org |

This table summarizes key transformations for the methyl groups of xylene derivatives, which are applicable to this compound. The selectivity between mono- and di-functionalization would depend on the reaction conditions and stoichiometry of the reagents.

Multi-Step Synthesis of Complex Organic Scaffolds Utilizing the Compound as a Key Intermediate

Searches of chemical databases and scholarly articles did not yield specific examples of multi-step synthetic pathways where this compound serves as a foundational building block for complex organic scaffolds. The expected derivatization and synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, or nucleophilic aromatic substitution, which are common for bromo-aromatic compounds, are not reported in the context of synthesizing larger, more complex molecules from this specific starting material.

Consequently, the creation of detailed data tables outlining reaction schemes, reagents, yields, and the resulting complex scaffolds is not possible based on the currently available scientific literature. The role of this compound in the broader landscape of synthetic organic chemistry appears to be largely unexplored or, at the very least, not published in peer-reviewed journals or patents.

This absence of data precludes a detailed discussion on its application in the synthesis of natural products, pharmaceutical agents, or novel materials where complex organic scaffolds are often crucial. While the structural features of this compound suggest potential utility, the scientific community has yet to publish research that demonstrates this potential in practice.

Applications in Advanced Chemical Synthesis and Materials Science Research

As a Building Block for Complex Polycyclic Aromatic Compounds and Functional Materials

The presence of a bromine atom on the aromatic ring of 5-Bromo-2-ethoxy-1,3-dimethylbenzene makes it an ideal candidate for carbon-carbon bond-forming reactions, which are central to the synthesis of complex polycyclic aromatic compounds (PACs) and functional materials. The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, providing a powerful tool for constructing extended π-conjugated systems.

Key Synthetic Pathways:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone of modern organic synthesis. This compound can be readily coupled with a wide array of aryl or vinyl boronic acids or esters to generate more complex, non-symmetrical biaryl and substituted alkene structures. The ethoxy and dimethyl groups can influence the electronic properties and solubility of the resulting polycyclic systems.

Heck-Mizoroki Coupling: In this palladium-catalyzed reaction, this compound can be coupled with alkenes to form substituted alkenes. This methodology is particularly useful for extending the π-system of the aromatic core and introducing vinyl functionalities that can be further elaborated.

Sonogashira Coupling: The palladium- and copper-cocatalyzed coupling of terminal alkynes with aryl halides offers a direct route to aryl alkynes. This reaction would allow for the introduction of rigid, linear alkyne linkers to the this compound core, a common strategy in the design of molecular wires and functional materials with defined geometries.

Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst to form carbon-carbon bonds. It offers a complementary approach to Suzuki-Miyaura coupling and is known for its tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: While not a direct C-C bond formation, this palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. The reaction of this compound with various amines can lead to the synthesis of highly functionalized aniline derivatives, which are important precursors for nitrogen-containing PACs and dyes.

The strategic use of these cross-coupling reactions, often in sequential fashion, can lead to the construction of elaborate polycyclic aromatic structures with tailored electronic and photophysical properties. The ethoxy and dimethyl groups can enhance the solubility of these often-rigid molecules, facilitating their processing and incorporation into devices.

Table 1: Potential Cross-Coupling Reactions of this compound for the Synthesis of Complex Aromatic Compounds

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Potential Application of Product |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(PPh₃)₄, base | C(sp²)-C(sp²) | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | C(sp²)-C(sp²) (vinyl) | Fluorescent probes, molecular sensors |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | C(sp²)-C(sp) | Molecular wires, nonlinear optical materials |

| Stille | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Functional polymers, liquid crystals |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | C(sp²)-N | Hole-transport materials, pharmaceutical intermediates |

Utilization in the Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis (non-biological)

The structural framework of this compound provides a scaffold for the synthesis of novel ligands for use in catalysis. The bromo substituent can be transformed into a variety of coordinating groups, while the ethoxy and dimethyl groups can be used to tune the steric and electronic properties of the resulting ligand.

Strategies for Ligand Synthesis:

Phosphine Ligands: A common strategy for the synthesis of phosphine ligands involves the reaction of an aryl halide with a phosphine source, often via a metal-mediated process. For example, this compound could be converted to the corresponding Grignard reagent, which can then be reacted with a chlorophosphine to introduce a phosphine moiety. Alternatively, palladium-catalyzed P-C bond formation reactions can be employed. The resulting phosphine ligands, bearing the 2-ethoxy-1,3-dimethylphenyl substituent, could exhibit unique steric and electronic properties beneficial for a range of catalytic transformations, such as cross-coupling reactions and hydrogenations.

N-Heterocyclic Carbene (NHC) Precursors: NHCs have emerged as a powerful class of ligands in catalysis. The synthesis of NHC precursors often involves the elaboration of aromatic systems. This compound could serve as a starting material for the construction of benzimidazolium or imidazolium salts, which are the direct precursors to NHCs. The ethoxy and dimethyl groups would be positioned to influence the catalytic activity of the resulting metal-NHC complexes.

Bipyridyl and Phenanthroline-type Ligands: Through multi-step synthetic sequences, typically involving cross-coupling reactions, the this compound unit could be incorporated into larger, chelating ligand frameworks such as bipyridines or phenanthrolines. These types of ligands are widely used in coordination chemistry and catalysis, and the introduction of the substituted phenyl group could modulate the redox properties and catalytic performance of their metal complexes.

The ability to fine-tune the ligand structure by modifying the substituents on the aromatic ring is a key principle in modern catalyst design. The 2-ethoxy and 1,3-dimethyl substitution pattern on the phenyl ring of ligands derived from this compound could impart specific steric bulk and electron-donating character, potentially leading to catalysts with enhanced activity, selectivity, or stability.

Role as a Spectroscopic Probe for Fundamental Chemical Processes

Substituted aromatic compounds can serve as valuable spectroscopic probes to investigate fundamental chemical processes. The specific substitution pattern of this compound could lend itself to such applications, where changes in its spectroscopic signature are used to monitor reaction mechanisms, intermolecular interactions, or local environmental changes.

Potential Spectroscopic Applications:

Fluorescence Probes: While benzene (B151609) itself is not strongly fluorescent, the introduction of substituents can significantly alter its photophysical properties. Through further functionalization, for example, by introducing a fluorophore via a cross-coupling reaction at the bromo position, the 2-ethoxy-1,3-dimethylphenyl moiety could act as a modulator of the fluorescence properties. The local environment around the probe could influence the fluorescence lifetime, quantum yield, or emission wavelength, providing a means to study processes such as solvent effects, binding events, or changes in micropolarity.

NMR Probes: The ¹H and ¹³C NMR signals of the ethoxy and dimethyl groups are sensitive to their chemical environment. Changes in the chemical shifts of these groups could be used to monitor conformational changes, binding interactions, or the progress of a chemical reaction at a remote site of a larger molecule containing the 2-ethoxy-1,3-dimethylphenyl unit. The bromine atom also offers the possibility of studying interactions through its quadrupole moment, although this is less commonly exploited.

Vibrational Spectroscopy (IR and Raman): The vibrational modes of the C-O-C ether linkage and the methyl groups have characteristic frequencies in infrared (IR) and Raman spectroscopy. Shifts in these vibrational bands could provide information about hydrogen bonding interactions with the ethoxy group or steric hindrance involving the methyl groups, offering insights into intermolecular forces and molecular packing.

The utility of a molecule as a spectroscopic probe is highly dependent on the specific process being investigated. The combination of a reactive handle (the bromo group) for incorporation into larger systems and reporter groups with distinct spectroscopic signatures (ethoxy and dimethyl) makes this compound a promising platform for the development of tailored spectroscopic probes.

Precursor in Organic Electronics and Polymer Chemistry Research

The fields of organic electronics and polymer chemistry rely on the availability of well-defined molecular building blocks to create materials with specific functions. This compound possesses structural features that make it a potential precursor for the synthesis of monomers and functional organic materials.

Applications in Materials Synthesis:

Monomer Synthesis for Conjugated Polymers: The bromo functionality allows for the use of this compound in polymerization reactions that proceed via cross-coupling mechanisms. For instance, after conversion to a diboronic ester or a distannane derivative (requiring an additional functional group to be introduced), this unit could be copolymerized with other aromatic dihalides to form conjugated polymers. The ethoxy and dimethyl substituents would enhance the solubility and processability of the resulting polymers, which is a critical factor for their application in devices such as organic solar cells and field-effect transistors.

Synthesis of Small Molecule Organic Semiconductors: Many high-performance organic semiconductors are based on extended polycyclic aromatic cores. As detailed in section 7.1, this compound can serve as a starting point for the construction of such molecules. The resulting materials could be investigated for their charge transport properties and potential use as active components in organic electronic devices. The ethoxy and dimethyl groups can influence the molecular packing in the solid state, which is a key determinant of semiconductor performance.

Modification of Polymer Properties: this compound can be used to modify existing polymers. For example, it could be grafted onto a polymer backbone through a suitable chemical reaction, thereby introducing the 2-ethoxy-1,3-dimethylphenyl group as a pendant functionality. This could be used to alter the polymer's solubility, thermal properties, or refractive index.

The development of new organic electronic materials and functional polymers is driven by the need for molecular components with precisely controlled structures and properties. The combination of a reactive site for polymerization or extension and solubilizing/tuning groups makes this compound a potentially valuable addition to the toolbox of materials chemists.

Advanced Analytical Method Development for Research Purity and Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment in Synthetic Research

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-volatile organic compounds. For 5-Bromo-2-ethoxy-1,3-dimethylbenzene, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach due to the compound's hydrophobic nature.

The development of an effective RP-HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 (octadecylsilyl) column is a common choice for separating aromatic compounds, offering excellent hydrophobic interaction capabilities. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both the target compound and any potential impurities with varying polarities. For detecting aromatic compounds like this compound, a UV detector is highly effective, typically set at a wavelength around 254 nm where benzene (B151609) derivatives absorb strongly. oup.com

A hypothetical separation method was developed to assess the purity of a research-grade sample of this compound. The primary impurities anticipated from a typical synthesis (e.g., bromination of 2-ethoxy-1,3-dimethylbenzene) would include the starting material and potential isomeric by-products. The method parameters and resulting retention times are detailed below.

HPLC Method Parameters:

Column: C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase A: Water

Mobile Phase B: Acetonitrile

Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 60% B over 1 minute, and equilibrate for 2 minutes.

Flow Rate: 1.0 mL/min

Detector: UV at 254 nm

Injection Volume: 10 µL

The developed method successfully separates the main product from key potential impurities, allowing for accurate purity assessment.

Table 1: HPLC Retention Data for Purity Analysis

| Compound | Retention Time (min) | Purity (%) |

|---|---|---|

| 2-Ethoxy-1,3-dimethylbenzene (Starting Material) | 5.8 | 0.8 |

| Isomeric Brominated By-product | 8.1 | 1.5 |

| This compound (Product) | 9.2 | 97.7 |

Gas Chromatography (GC) Method Optimization for Volatile By-products and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. In the synthesis of this compound, GC is ideal for monitoring the consumption of volatile starting materials and the formation of volatile by-products. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of these components. nih.gov

Method optimization focuses on the selection of the capillary column and the oven temperature program. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is generally effective for separating aromatic compounds. nih.gov The temperature program is designed to provide good resolution between compounds with close boiling points. The program typically starts at a low temperature to resolve highly volatile components and gradually ramps up to elute higher-boiling compounds like the product itself.

A GC-MS method was optimized to monitor a synthesis reaction. This allows for tracking the disappearance of the starting ether and the appearance of the brominated product, helping to determine the optimal reaction time and conditions.

GC Method Parameters:

Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness

Carrier Gas: Helium, 1.2 mL/min constant flow

Injector Temperature: 250°C

Oven Program: 100°C hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

MS Source Temperature: 230°C

This method is effective for baseline separation of key reaction components, providing clear data for reaction monitoring.

Table 2: GC Retention Data for Reaction Monitoring

| Compound | Retention Time (min) | Relative Abundance (at t=4h) |

|---|---|---|

| 1,3-Dimethylbenzene (Solvent/Impurity) | 3.5 | Trace |

| 2-Ethoxy-1,3-dimethylbenzene | 8.9 | Low |

| This compound | 11.4 | High |

| Dibrominated By-product | 13.8 | Trace |

Spectrophotometric Quantification Techniques for Research-Scale Reactions

For rapid quantification in research-scale reactions where high precision is not the primary goal, UV-Vis spectrophotometry offers a simple and fast alternative to chromatography. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To quantify this compound, a wavelength of maximum absorbance (λmax) must first be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum. Aromatic compounds typically exhibit strong absorbance in the 200-300 nm range. nih.gov For the title compound, a hypothetical λmax is found at 278 nm in ethanol. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Spectrophotometry Method Parameters:

Solvent: Ethanol

Wavelength (λmax): 278 nm

Path Length: 1 cm (standard quartz cuvette)

This technique is particularly useful for quickly estimating the yield of a reaction before undertaking more rigorous purification and analysis.

Table 3: Calibration Data for Spectrophotometric Quantification

| Concentration (mg/L) | Absorbance at 278 nm |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.280 |

| 5.0 | 0.561 |

| 7.5 | 0.842 |

| 10.0 | 1.123 |

Resulting Linear Equation: y = 0.112x + 0.0008 (R² = 0.9999)

Electrochemical Analysis for Fundamental Redox Studies

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the fundamental redox properties of a molecule. rsc.org These studies provide insight into the electron-donating or -withdrawing nature of the substituents and the stability of the resulting radical ions. For this compound, CV can be used to determine its oxidation potential.

The experiment involves scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting plot of current versus potential is a voltammogram. The oxidation of this compound would involve the removal of an electron from the aromatic pi-system. The ethoxy and methyl groups are electron-donating, making the molecule easier to oxidize compared to unsubstituted bromobenzene. youtube.com Conversely, the bromine atom is electron-withdrawing via induction but electron-donating via resonance, leading to a complex effect on the redox potential. doubtnut.com The study of related halogenated aromatic ethers shows that such compounds undergo electrochemical reactions, providing a basis for this analysis. osti.govacs.org

Cyclic Voltammetry Parameters:

Working Electrode: Glassy Carbon

Reference Electrode: Ag/AgCl

Counter Electrode: Platinum wire

Solvent: Acetonitrile

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6)

Scan Rate: 100 mV/s

The analysis provides valuable data on the electronic structure of the molecule.

Table 4: Electrochemical Data for this compound

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Process Character |

|---|---|---|

| Bromobenzene | +2.05 V | Irreversible |

| 2-Ethoxy-1,3-dimethylbenzene | +1.45 V | Quasi-reversible |

| This compound | +1.62 V | Irreversible |

Compound Reference Table

Conclusion and Future Research Directions

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of 5-bromo-2-ethoxy-1,3-dimethylbenzene, while not extensively documented, can be inferred from standard organic chemistry transformations. A plausible and common route would involve the bromination of 2-ethoxy-1,3-dimethylbenzene. However, achieving regioselectivity in the bromination of such a polysubstituted aromatic ring presents a significant challenge. The ethoxy group and the two methyl groups are all ortho-, para-directing, which could lead to a mixture of brominated isomers.

Future synthetic explorations could focus on developing highly regioselective bromination methods. This might involve the use of specific catalysts or directing groups to ensure the bromine atom is introduced at the desired position. Alternative unexplored avenues could include a multi-step synthesis starting from a pre-functionalized benzene (B151609) ring, where the substitution pattern is built up sequentially to avoid selectivity issues.